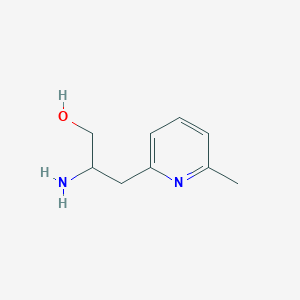

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol

Description

The compound features a 6-methylpyridin-2-yl group attached to a propan-1-ol backbone, with an amino group at the β-position. This arrangement enables dual functionality: the pyridine moiety acts as a Lewis base for metal coordination, while the hydroxyl and amino groups participate in hydrogen bonding or further chemical modifications .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-amino-3-(6-methylpyridin-2-yl)propan-1-ol |

InChI |

InChI=1S/C9H14N2O/c1-7-3-2-4-9(11-7)5-8(10)6-12/h2-4,8,12H,5-6,10H2,1H3 |

InChI Key |

SPCGSHGMBJSPRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)CC(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can interact with aromatic residues in receptor binding sites, modulating their function.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Observations:

Substitution Patterns: The 6-methyl group on the pyridine ring in the target compound enhances steric hindrance compared to unsubstituted pyridin-2-yl derivatives (e.g., 2-amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride). This may improve metal-ligand stability in catalytic systems .

Synthetic Accessibility: The synthesis of L3 (a bis-pyridinyl analogue) achieved a 68% yield via alkylation of 3-amino-2,2-dimethyl-1-propanol with 6-methyl-2-(bromomethyl)-pyridine . Similar methods could apply to the target compound. In contrast, 3-(2-aminopyridin-3-yl)propan-1-ol is commercially available at high cost (e.g., $400/g for 1 g), suggesting challenges in large-scale synthesis .

Catalytic and Coordination Behavior :

- highlights Zn complexes of related ligands (e.g., L3 and L4) as effective catalysts for BNPP (bis(4-nitrophenyl) phosphate) cleavage. The 6-methylpyridin-2-yl group in the target compound may similarly enhance catalytic activity due to optimized Zn²⁺ coordination geometry .

- Compared to propyn-1-ol derivatives (e.g., 3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol), the propan-1-ol backbone in the target compound offers greater flexibility for metal-ligand interactions .

Physicochemical Properties: The hydrochloride salt of 2-amino-3-(pyridin-2-yl)propan-1-ol (MW 225.11) demonstrates improved aqueous solubility compared to the free base form, a critical factor for biological applications . The absence of charged groups in the target compound may favor organic-phase reactions, such as in methanol-based BNPP cleavage systems .

Biological Activity

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol, a compound with a unique structural framework, has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Structural Characteristics

The compound features a propanol backbone with an amino group and a hydroxyl group, along with a 6-methylpyridine moiety. Its molecular formula is , with a molecular weight of approximately 166.22 g/mol. The presence of both amino and hydroxyl groups facilitates the formation of hydrogen bonds, enhancing its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. The compound acts as a ligand for various receptors, which may lead to therapeutic applications in treating diseases associated with metabolic dysregulation .

Potential Mechanisms Include:

- Enzyme Modulation: Interaction with specific enzymes, potentially inhibiting or activating their functions.

- Receptor Binding: Acting as a ligand for receptors involved in signal transduction pathways, influencing cellular responses.

- Metabolic Regulation: Modulating metabolic processes that could affect energy homeostasis and cellular signaling .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition: Studies have shown that this compound can inhibit certain enzymes, affecting biochemical pathways critical for cellular function.

- Anti-inflammatory Properties: Preliminary findings suggest potential anti-inflammatory effects, making it relevant in conditions characterized by inflammation.

- Antimicrobial Activity: Investigations into its antimicrobial properties indicate effectiveness against certain bacterial strains .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Example Study: Enzyme Interaction

In a study published in the Journal of Medicinal Chemistry, researchers explored the interaction of this compound with phosphodiesterase (PDE) enzymes. The compound exhibited IC50 values ranging from 5 to 10 μM against PDE10A, indicating its potential as a multi-target ligand .

Example Study: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced models. Results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory diseases .

Q & A

Q. Methodological Guidance :

- Solubility : Conflicting data often arise from impurities or polymorphic forms. Perform systematic solubility testing in water, ethanol, and DMSO using UV-Vis spectroscopy (λmax ~270 nm for pyridinyl absorption) .

- Stability : Assess hydrolytic stability under varying pH (2–12) via accelerated aging studies. For analogs like 3-(6-methylpyridin-2-yl)propan-1-ol, degradation products (e.g., oxidized pyridine derivatives) are identified using LC-MS . Store the compound at 2–8°C under inert gas to prevent oxidation .

What advanced spectroscopic techniques are critical for characterizing this compound?

Q. Basic Techniques :

Q. Advanced Applications :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the propanol chain. For example, the coupling between C2-H and C3-H in (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is clarified via HSQC .

- X-ray Crystallography : Determines absolute configuration, critical for structure-activity relationship (SAR) studies in drug development .

How can researchers design experiments to evaluate the biological activity of this compound?

Q. Experimental Design :

- In vitro assays : Test binding affinity to receptors (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance (SPR). For related compounds like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid, IC₅₀ values are determined via enzyme inhibition assays .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins.

Advanced SAR Studies :

Modify the pyridine methyl group or propanol chain to explore interactions with biological targets. For fluorinated analogs, fluorine’s electronegativity enhances binding to hydrophobic pockets .

What are the best practices for handling and storing this compound to ensure data reproducibility?

Q. Safety and Storage :

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. The compound’s acute toxicity (oral LD₅₀ >300 mg/kg in rats) warrants caution .

- Storage : Keep in amber vials under argon at 2–8°C. Stability studies show <5% degradation over 6 months under these conditions .

Analytical Validation :

Regularly assess purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Reproducible retention times (±0.1 min) indicate batch consistency .

How do structural modifications of this compound impact its physicochemical properties?

Q. Key Modifications :

- Pyridine Ring Substitution : Introducing electron-withdrawing groups (e.g., -F) increases polarity, improving aqueous solubility but reducing logP (e.g., from 1.2 to 0.5 for fluorinated analogs) .

- Amino Group Protection : Boc-protection enhances stability during synthesis, with deprotection using TFA/CH₂Cl₂ (1:4) yielding >90% recovery .

Computational Modeling :

DFT calculations predict pKa (~9.5 for the amino group) and logD7.4, aiding in lead optimization for CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.